molecular formula C24H23N3O2 B2408075 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034327-55-2

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2408075
CAS No.: 2034327-55-2
M. Wt: 385.467
InChI Key: HTXSTOLYPKNULX-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity . The interaction of the compound with its targets could potentially lead to changes at the molecular and cellular levels, contributing to its pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s therapeutic potential.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity , suggesting that the compound could potentially induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-butoxybenzoic acid and 2-(imidazo[1,2-a]pyridin-2-yl)aniline under acidic conditions. The reaction is often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in controlled environments to ensure purity and consistency. The use of automated reactors and continuous flow systems can optimize the reaction conditions, reduce waste, and improve safety .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(imidazo[1,2-a]pyridin-2-yl)benzamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide stands out due to its unique butoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-3-16-29-19-13-11-18(12-14-19)24(28)26-21-9-5-4-8-20(21)22-17-27-15-7-6-10-23(27)25-22/h4-15,17H,2-3,16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSTOLYPKNULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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